molecular formula C13H10N2O2 B1653422 2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)-, ethyl ester CAS No. 18269-12-0

2-Propenoic acid, 2-cyano-3-(4-cyanophenyl)-, ethyl ester

Cat. No. B1653422
Key on ui cas rn: 18269-12-0
M. Wt: 226.23 g/mol
InChI Key: NDRZEZOQINRJMQ-UHFFFAOYSA-N
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Patent
US07230017B2

Procedure details

4-Cyanobenzaldehyde (3.00 g, 22.9 mmol) ad ethyl cyanoacetate (2.59 g, 22.9 mmol) are dissolved in absolute ethanol (100 ml). Piperidine (0.097 g, 1.14 mmol) is added, and the solution is stirred at room temperature until no more starting material is apparent by tic. This takes approx. 2 hours during which time a precipitate is formed. The precipitate is filtered and recrystallised, or alternatively, the crude reaction mixture is concentrated in vacuo and chromatographed over silica with cyclohexane/ethyl acetate mixtures as eluent to yield a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.097 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1)#[N:2].[C:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])#[N:12].N1CCCCC1>C(O)C>[CH2:17]([O:16][C:14](=[O:15])[C:13]([C:11]#[N:12])=[CH:7][C:6]1[CH:9]=[CH:10][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1)[CH3:18]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Name
Quantity
2.59 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.097 g
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution is stirred at room temperature until
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This takes approx. 2 hours during which time a precipitate is formed
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
CUSTOM
Type
CUSTOM
Details
recrystallised
CUSTOM
Type
CUSTOM
Details
alternatively, the crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed over silica with cyclohexane/ethyl acetate
CUSTOM
Type
CUSTOM
Details
to yield a white solid

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(=CC1=CC=C(C=C1)C#N)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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